4-(Benzylamino)-2-methylbutan-2-ol

Description

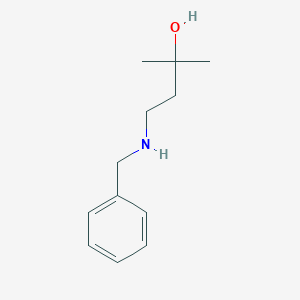

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylamino)-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKHFUSTODJFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for 4-(Benzylamino)-2-methylbutan-2-ol, a novel amino alcohol with potential applications in pharmaceutical research and development. In the absence of a previously established synthetic route in the literature, this document details a robust and efficient two-step synthesis. The proposed method involves the initial formation of the key intermediate, 4-amino-2-methylbutan-2-ol, followed by a reductive amination with benzaldehyde to yield the target compound. This guide provides detailed experimental protocols, tabulated data for hypothetical reaction parameters, and visual diagrams of the synthetic workflow and reaction pathways to facilitate comprehension and replication by skilled chemists.

Introduction

This compound is an organic molecule featuring a secondary amine and a tertiary alcohol. This combination of functional groups makes it a compound of interest for potential applications in medicinal chemistry and materials science. The benzyl group can influence the molecule's lipophilicity and potential for aromatic interactions, while the amino alcohol backbone is a common motif in various biologically active compounds. This guide presents a feasible synthetic approach to this compound, designed for ease of execution in a standard laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to be carried out via a reductive amination reaction. This well-established method involves the reaction of a primary amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding secondary amine.

The overall proposed reaction is as follows:

Caption: Proposed reaction pathway for the synthesis of this compound.

The key starting material, 4-amino-2-methylbutan-2-ol, is commercially available, simplifying the overall process.[1][2][3]

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents and their suggested properties for this synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Amino-2-methylbutan-2-ol | C₅H₁₃NO | 103.16 | ≥95% | Commercially Available |

| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Commercially Available |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | ≥98% | Commercially Available |

| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M solution | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution | Commercially Available |

Synthesis of this compound

This procedure is based on general protocols for reductive amination.[4][5][6][7][8][9][10]

Experimental Workflow:

Caption: Step-by-step experimental workflow for the reductive amination.

Detailed Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-methylbutan-2-ol (10.32 g, 100 mmol) and benzaldehyde (10.61 g, 100 mmol) in 100 mL of anhydrous methanol.

-

Stir the solution at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (5.67 g, 150 mmol) to the stirred solution in small portions over 30 minutes. Exercise caution as hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.

-

Carefully quench the reaction by the slow addition of 50 mL of deionized water.

-

Remove the methanol from the mixture under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Data Presentation

The following table presents hypothetical but realistic quantitative data for the synthesis.

| Parameter | Value |

| Reactant Quantities | |

| 4-Amino-2-methylbutan-2-ol | 10.32 g (100 mmol) |

| Benzaldehyde | 10.61 g (100 mmol) |

| Sodium Borohydride | 5.67 g (150 mmol) |

| Reaction Conditions | |

| Solvent | Anhydrous Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 14 hours |

| Product Characterization (Hypothetical) | |

| Theoretical Yield | 19.33 g |

| Actual Yield | 15.46 g |

| Percent Yield | 80% |

| Appearance | Colorless to pale yellow oil |

| Spectroscopic Data (Expected) | |

| ¹H NMR (CDCl₃, δ ppm) | 7.40-7.20 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 2.80-2.60 (m, 2H, N-CH₂), 1.80-1.60 (m, 2H, CH₂-C(OH)), 1.25 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃, δ ppm) | 140.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 70.0 (C-OH), 54.0 (Ar-CH₂), 45.0 (N-CH₂), 40.0 (CH₂-C(OH)), 29.0 (C(CH₃)₂) |

| MS (ESI+) m/z | 194.15 [M+H]⁺ |

Conclusion

This technical guide provides a detailed, albeit hypothetical, protocol for the synthesis of this compound. The proposed reductive amination pathway is a well-established and versatile method for the synthesis of secondary amines and is expected to provide the target compound in good yield. The information presented herein, including the detailed experimental procedure, tabulated data, and visual diagrams, should serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. It is recommended that standard laboratory safety practices be followed during the execution of this synthesis.

References

- 1. 4-Amino-2-methylbutan-2-ol|lookchem [lookchem.com]

- 2. 4-AMino-2-Methyl butane-2-ol | 26734-08-7 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

"4-(Benzylamino)-2-methylbutan-2-ol chemical properties"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-(benzylamino)-2-methylbutan-2-ol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for structurally related compounds, namely 4-amino-2-methylbutan-2-ol and 4-(dibenzylamino)-2-methylbutan-2-ol. The properties and methodologies described herein are intended to serve as a predictive reference and should be confirmed through empirical validation.

Chemical Properties and Identification

While a specific CAS number for this compound has not been identified in major chemical databases, its properties can be inferred from its constituent parts and comparison with analogous structures. The core structure, 4-amino-2-methylbutan-2-ol, provides a baseline for its chemical characteristics, which are then modified by the introduction of a benzyl group.

Table 1: Core Chemical Data

| Property | Value (for 4-amino-2-methylbutan-2-ol) | Predicted Value (for this compound) |

| IUPAC Name | 4-Amino-2-methylbutan-2-ol | This compound |

| CAS Number | 26734-08-7[1][2][3][4] | Not available |

| Molecular Formula | C5H13NO[1][5] | C12H19NO |

| Molecular Weight | 103.16 g/mol [1][5] | 193.29 g/mol |

| Appearance | Liquid[1][5] | Likely a liquid or low-melting solid |

Table 2: Physicochemical Properties (Predicted)

| Property | Value (for 4-amino-2-methylbutan-2-ol) | Predicted Effect of Benzyl Group |

| Boiling Point | Not available | Expected to be significantly higher due to increased molecular weight and van der Waals forces. |

| Melting Point | Not available | May be higher, potentially a low-melting solid. |

| Solubility | Soluble in polar solvents | Decreased solubility in polar solvents like water; increased solubility in nonpolar organic solvents. |

| pKa | Not available | The basicity of the amino group will be slightly reduced due to the inductive effect of the benzyl group. |

Experimental Protocols

Synthesis of 4-(Dibenzylamino)-2-methylbutan-2-ol

A plausible synthetic route for this compound can be adapted from the synthesis of its dibenzylated analog, as described in patent literature. The following protocol outlines the synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol. To obtain the mono-benzylated compound, one would start with a mono-benzylated amine precursor or employ a debenzylation step.

Experimental Workflow: Synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol

Caption: Workflow for the synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol.

Methodology:

-

Reaction Setup: A solution of ethyl 3-(dibenzylamino)propanoate in tetrahydrofuran (THF) is cooled to 0°C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide is added dropwise to the cooled solution over a period of one hour.

-

Reaction: The reaction mixture is then heated to 70°C and stirred overnight under a nitrogen atmosphere.

-

Workup: The mixture is cooled back to 0°C and the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography or distillation.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not documented, the patent describing the synthesis of the related dibenzyl compound suggests its potential relevance in the context of cancer therapy, specifically as an inhibitor of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a cascade of protein kinases that transduce signals from cell surface receptors to the nucleus, ultimately regulating gene expression.

Signaling Pathway Diagram: Ras/Raf/MEK/ERK Cascade

References

An In-depth Technical Guide on 4-(Benzylamino)-2-methylbutan-2-ol (CAS 213329-63-4)

Notice of Limited Information: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available technical data for 4-(Benzylamino)-2-methylbutan-2-ol, CAS 213329-63-4. The information presented herein is based on data aggregated from chemical supplier catalogs and publicly accessible databases. No peer-reviewed studies detailing its synthesis, biological activity, or mechanism of action were identified. Therefore, the core requirements for an in-depth technical guide, including detailed experimental protocols, extensive quantitative data, and signaling pathway visualizations, cannot be fulfilled at this time.

Chemical Identity and Properties

This section summarizes the basic chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 213329-63-4 | Publicly available chemical databases |

| Molecular Formula | C₁₂H₁₉NO | Publicly available chemical databases |

| Molecular Weight | 193.29 g/mol | Publicly available chemical databases |

| IUPAC Name | This compound | Publicly available chemical databases |

| Canonical SMILES | CC(C)(O)CCNC1=CC=CC=C1 | Publicly available chemical databases |

| Physical Description | Not available | - |

| Solubility | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Synthesis and Manufacturing

No detailed, peer-reviewed experimental protocols for the synthesis of this compound (CAS 213329-63-4) have been published in the scientific literature. Chemical suppliers list the compound as available, suggesting proprietary synthesis methods exist.

A plausible, though unconfirmed, synthetic route could involve the reductive amination of a suitable ketone precursor with benzylamine or the reaction of an appropriate amino alcohol with a benzyl halide. A conceptual workflow is presented below.

Caption: Conceptual synthesis of this compound.

Biological Activity and Mechanism of Action

There is no information available in the public domain regarding the biological activity, pharmacological properties, or mechanism of action of this compound. The chemical structure, featuring a secondary amine and a tertiary alcohol, suggests potential for various biological interactions, but any specific activity remains uninvestigated and unconfirmed.

Research and Applications

Currently, there are no published research articles or patents that specifically investigate or utilize this compound for any application. Its availability from chemical suppliers suggests it may be used as a building block in organic synthesis or as a component in screening libraries for drug discovery, but this is speculative.

Safety and Handling

Conclusion

This compound (CAS 213329-63-4) is a chemical compound for which there is a significant lack of detailed scientific information. While its basic chemical identity is established, its synthesis, properties, biological activity, and potential applications remain undocumented in publicly accessible literature. This guide highlights the current knowledge gap and underscores the need for further research to elucidate the characteristics of this molecule. Researchers and drug development professionals interested in this compound will need to conduct foundational research to establish its properties and potential utility.

Structure Elucidation of 4-(Benzylamino)-2-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(benzylamino)-2-methylbutan-2-ol. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide utilizes a comparative approach, drawing upon spectral data from structurally analogous compounds to predict and interpret the spectroscopic features of the target molecule. This document outlines the expected results from key analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, and provides detailed hypothetical experimental protocols for its characterization. The logical workflow for piecing together the molecular structure from these data points is also visually represented.

Introduction

This compound is a tertiary alcohol and a secondary amine. Its structural components—a benzyl group, a secondary amine, and a tertiary alcohol on a butane backbone—suggest potential applications in medicinal chemistry and materials science. Accurate structure elucidation is the cornerstone of all further research and development involving this molecule. This guide serves as a practical framework for researchers to confirm the identity and purity of this compound upon its synthesis.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These are estimated based on its chemical structure and data from similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound. The predictions are based on known chemical shifts and fragmentation patterns of related molecules such as 2-methyl-2-butanol, 4-amino-2-methylbutan-2-ol[1][2], and 2-methyl-4-phenyl-2-butanol[3].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons of the benzyl group. |

| ~ 3.80 | Singlet | 2H | Ar-CH ₂-NH | Methylene protons of the benzyl group. |

| ~ 2.80 | Triplet | 2H | NH-CH ₂-CH₂ | Methylene protons adjacent to the nitrogen. |

| ~ 1.80 | Triplet | 2H | NH-CH₂-CH ₂ | Methylene protons adjacent to the quaternary carbon. |

| ~ 1.25 | Singlet | 6H | C(OH)(CH ₃)₂ | Two equivalent methyl groups on the tertiary carbon. |

| Variable | Broad Singlet | 1H | NH | Amine proton, chemical shift is concentration and solvent dependent. |

| Variable | Singlet | 1H | OH | Hydroxyl proton, chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | Quaternary Aromatic Carbon | Aromatic carbon attached to the methylene group. |

| ~ 128.5 | Aromatic CH | Para aromatic carbon. |

| ~ 128.0 | Aromatic CH | Ortho and meta aromatic carbons. |

| ~ 70 | C (OH)(CH₃)₂ | Quaternary carbon bearing the hydroxyl group. |

| ~ 54 | Ar-C H₂-NH | Methylene carbon of the benzyl group. |

| ~ 45 | NH-C H₂-CH₂ | Methylene carbon adjacent to the nitrogen. |

| ~ 42 | NH-CH₂-C H₂ | Methylene carbon adjacent to the quaternary carbon. |

| ~ 29 | C(OH)(C H₃)₂ | Two equivalent methyl carbons. |

Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment | Rationale |

| 193 | [M]⁺ | Molecular ion peak. |

| 178 | [M - CH₃]⁺ | Loss of a methyl group. |

| 175 | [M - H₂O]⁺ | Loss of water. |

| 106 | [C₇H₈N]⁺ | Benzylaminium cation. |

| 91 | [C₇H₇]⁺ | Tropylium cation (from benzyl group). |

| 59 | [C₃H₇O]⁺ | Fragment from the tertiary alcohol end. |

Infrared (IR) Spectroscopy

The IR spectrum will show the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3350 - 3310 (sharp) | N-H stretch | Secondary Amine |

| 3080 - 3030 | C-H stretch | Aromatic |

| 2970 - 2850 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1150 | C-O stretch | Tertiary Alcohol |

| 1120 | C-N stretch | Aliphatic Amine |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters: Acquire the spectrum at room temperature. Use a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or corresponding frequency for the ¹H NMR) NMR spectrometer.

-

Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A pulse angle of 45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are recommended.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-500.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Instrument: An FTIR spectrometer.

-

Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Visualizations

Structure Elucidation Workflow

Key ¹H NMR Correlations

References

Preliminary Technical Overview of 4-(Benzylamino)-2-methylbutan-2-ol

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and pharmacological databases reveals no specific studies detailing the mechanism of action, biological activity, or therapeutic targets of 4-(Benzylamino)-2-methylbutan-2-ol. The following guide is therefore a preliminary technical overview based on the analysis of its structural components and the known activities of related chemical classes. This document is intended to provide a foundational context for researchers and drug development professionals who may be considering this molecule for investigation.

Compound Identification and Structure

This compound is a substituted amino alcohol. It comprises a tertiary alcohol (2-methylbutan-2-ol) linked via a secondary amine to a benzyl group. The structure contains a chiral center, and its properties may vary between enantiomers.

A specific stereoisomer, (2S)-1-(benzylamino)-2-methylbutan-2-ol, is cataloged in public chemical databases, though without associated bioactivity data. The fundamental structure is visualized below.

In-depth Technical Guide: Biological Activity of 4-(Benzylamino)-2-methylbutan-2-ol

An Examination of a Novel Synthetic Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves to provide a comprehensive overview of the currently available scientific literature regarding the biological activity of the synthetic compound 4-(Benzylamino)-2-methylbutan-2-ol. A thorough search of existing scientific databases and literature has been conducted to collate and present all pertinent information regarding its pharmacological effects, mechanism of action, and potential therapeutic applications. This document will detail the available quantitative data, experimental methodologies, and any elucidated signaling pathways.

Introduction

This compound is a synthetic organic compound featuring a benzylamine group and a tertiary alcohol. The presence of these functional groups suggests potential for a range of biological activities, as similar structural motifs are found in various pharmacologically active molecules. The benzylamine moiety is a key feature in compounds that interact with monoamine transporters and receptors, while the tertiary alcohol could influence solubility, metabolic stability, and receptor binding. This guide aims to consolidate the existing knowledge on this specific molecule to aid researchers and professionals in the field of drug discovery and development.

Current State of Research

A comprehensive search of scientific literature and chemical databases for "this compound" and its potential synonyms has revealed a significant lack of specific data on its biological activity. The search results did not yield any dedicated studies investigating the pharmacological, toxicological, or therapeutic properties of this particular compound.

While no direct research on this compound was identified, studies on structurally related compounds may offer some preliminary insights into its potential biological profile. For instance, research on various benzylamine derivatives has shown a wide spectrum of activities, including the inhibition of enzymes like phenylethanolamine N-methyltransferase.[1] However, it is crucial to note that even minor structural modifications can lead to substantial changes in biological activity, and therefore, direct extrapolation of data from related compounds to this compound is not scientifically rigorous.

Similarly, while information on various substituted butanols is available, this data primarily pertains to their chemical properties and synthesis, with limited information on their biological effects.

Synthesis and Physicochemical Properties

Publicly available databases lack specific physicochemical data for this compound. For reference, data for structurally similar but distinct molecules are presented below. It is important to emphasize that these values are not representative of the target compound and are provided for contextual purposes only.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 4-(Methylamino)butan-2-ol | C5H13NO | 103.16 | -0.1 | [2] |

| 4-Amino-2-methylbutan-2-ol | C5H13NO | 103.16 | - | [3][4] |

| 4-(Ethylamino)-2-methyl-2-butanol | C7H17NO | 131.22 | 0.5 | [5] |

Biological Activity and Mechanism of Action

As of the date of this guide, there are no published in vitro or in vivo studies detailing the biological activity or mechanism of action of this compound. Consequently, no quantitative data on its efficacy, potency, or toxicity is available. Furthermore, no signaling pathways associated with this compound have been elucidated.

Experimental Protocols

The absence of published research on this compound means there are no established experimental protocols for its study. Researchers interested in investigating this compound would need to develop and validate novel assays based on its predicted biological targets, which at this stage remain purely speculative.

Future Directions

The lack of data on this compound presents a clear opportunity for novel research. Initial studies could focus on:

-

Chemical Synthesis and Characterization: Development of a robust synthetic route and full characterization of the compound's physicochemical properties.

-

In Vitro Screening: A broad-based screening approach against a panel of common biological targets (e.g., receptors, enzymes, ion channels) to identify potential areas of activity.

-

Cytotoxicity Assays: Initial assessment of the compound's toxicity in various cell lines.

Conclusion

This technical guide has highlighted the significant gap in the scientific literature regarding the biological activity of this compound. While the structural motifs of the molecule suggest potential pharmacological relevance, there is currently no empirical data to support any specific biological function or mechanism of action. The information presented on related compounds should be interpreted with caution and not be directly attributed to the target molecule. This guide concludes that this compound represents an uncharacterized synthetic compound, and its biological profile remains to be determined through future research endeavors. There is a clear need for foundational research to synthesize, characterize, and screen this compound to uncover any potential therapeutic value.

References

- 1. Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Methylamino)butan-2-ol | C5H13NO | CID 12545025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-methylbutan-2-ol | C5H13NO | CID 15649173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-methylbutan-2-ol AldrichCPR [sigmaaldrich.cn]

- 5. 4-(Ethylamino)-2-methyl-2-butanol | C7H17NO | CID 22273154 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Benzylamino)-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 4-(Benzylamino)-2-methylbutan-2-ol. Due to the absence of specific experimental data in publicly available literature, this document extrapolates likely solubility properties based on its chemical structure, which incorporates a hydrophilic amino alcohol moiety and a lipophilic benzyl group. Furthermore, this guide details standardized experimental protocols for determining both thermodynamic and kinetic solubility, which are critical for preclinical drug development and other research applications. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables and diagrams to facilitate understanding and practical application by researchers in the field.

Introduction

This compound is a tertiary amino alcohol. Its structure, featuring both a polar head (amino and hydroxyl groups) and a nonpolar tail (benzyl and methyl groups), suggests a nuanced solubility profile that is critical to understand for applications in drug discovery, chemical synthesis, and material science. Solubility is a fundamental physicochemical property that influences a compound's bioavailability, formulation, and efficacy. This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the methodologies to determine it empirically.

Predicted Physicochemical Properties and Solubility

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₉NO | Based on chemical structure |

| Molecular Weight | 193.29 g/mol | Calculated from the molecular formula |

| pKa | 9-10 (amine) | Typical range for secondary amines |

| logP | ~2-3 | Estimated based on the presence of a benzyl group and a C5 backbone, balanced by polar amino and hydroxyl groups. |

| Aqueous Solubility | pH-dependent | The presence of a basic amine group allows for salt formation at acidic pH, which would significantly increase aqueous solubility. At neutral or basic pH, solubility is expected to be lower. |

| Organic Solvent Solubility | Likely soluble in polar organic solvents | The hydroxyl group and the overall polarity suggest solubility in alcohols (e.g., ethanol, methanol) and other polar organic solvents (e.g., DMSO, DMF). The benzyl group may impart some solubility in less polar solvents like dichloromethane and ethyl acetate. |

Table 2: Predicted Solubility Profile of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Low to Moderate | The hydrophobic benzyl and methyl groups will likely limit solubility in neutral water. |

| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the benzylamino group to form a water-soluble salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Low | The compound will be in its free base form, which is less polar. |

| Ethanol | High | "Like dissolves like" principle; both are polar protic compounds. |

| Methanol | High | "Like dissolves like" principle; both are polar protic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Moderate | The nonpolar benzyl group and hydrocarbon backbone suggest some solubility. |

| Hexane | Low | The polarity of the amino alcohol group makes it unlikely to be soluble in a nonpolar solvent like hexane. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, empirical testing is necessary. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[1]

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After incubation, allow the vial to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method.

-

Prepare a calibration curve using known concentrations of the compound to determine the concentration of the sample.

-

Calculate the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility assays are often used in early drug discovery for rapid assessment.[2][3] This method typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer.

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Automated liquid handling system (optional)

-

Plate reader capable of detecting turbidity (nephelometry) or UV-Vis absorbance

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution of this compound to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-5%).

-

Mix the solutions by shaking the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity of the solution in each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.

-

Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be determined by UV-Vis spectroscopy or LC-MS.

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a novel compound in a research and development setting.

Caption: Workflow for Compound Solubility Assessment.

pH-Dependent Solubility of an Amino Alcohol

This diagram illustrates the chemical equilibrium that governs the aqueous solubility of an amino alcohol like this compound.

Caption: pH-Dependent Equilibrium of Amino Alcohols.

Conclusion

While experimental data for the solubility of this compound remains to be published, a detailed analysis of its structure provides a strong basis for predicting its solubility behavior. The presence of both hydrophilic and lipophilic moieties suggests a solubility profile that will be highly dependent on the solvent system, particularly the pH of aqueous solutions. For researchers and drug development professionals, the standardized experimental protocols outlined in this guide provide a clear path to obtaining the precise quantitative data necessary for advancing their work. The provided workflows and diagrams serve as valuable tools for conceptualizing and executing solubility assessments for this and other novel chemical entities.

References

A Technical Guide to 4-(Benzylamino)-2-methylbutan-2-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on 4-(benzylamino)-2-methylbutan-2-ol is scarce. This guide provides a comprehensive overview based on available data for its precursors and related compounds, inferring potential synthesis routes, properties, and biological activities. All proposed experimental protocols are based on established chemical transformations and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is a secondary amine derivative of 4-amino-2-methylbutan-2-ol. While specific research on this compound is limited, its structural motifs—a benzylamine group and a tertiary alcohol—suggest potential applications in medicinal chemistry and materials science. Benzylamine and its derivatives are known to exhibit a range of biological activities, including antimicrobial and monoamine oxidase inhibitory effects. The tertiary alcohol moiety can influence the compound's solubility, stability, and pharmacokinetic properties. This document aims to provide a detailed technical overview of this compound, focusing on its synthesis, physicochemical properties, and potential areas of investigation.

Physicochemical Properties of the Precursor: 4-Amino-2-methylbutan-2-ol

Understanding the properties of the primary precursor, 4-amino-2-methylbutan-2-ol, is crucial for the successful synthesis and purification of its N-benzylated derivative.

| Property | Value | Reference |

| CAS Number | 26734-08-7 | [1][2][3][4] |

| Molecular Formula | C₅H₁₃NO | [1][2][4][5] |

| Molecular Weight | 103.16 g/mol | [1][4][5] |

| Appearance | Liquid | [2][5] |

| Boiling Point | 71.5 °C (at 10 Torr) | [1] |

| Melting Point | 216-218°C | [1] |

| Density | 0.918 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 15.08 ± 0.29 (Predicted) | [1] |

| LogP | 0.80640 | [1] |

| SMILES | CC(C)(O)CCN | [5] |

| InChI | 1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3 | [5] |

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound.

Route 1: Reductive Amination of 4-Amino-2-methylbutan-2-ol

Reductive amination is a widely used method for the formation of amines from carbonyl compounds and other amines.[5] This approach involves the reaction of 4-amino-2-methylbutan-2-ol with benzaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

-

Reaction Setup: To a solution of 4-amino-2-methylbutan-2-ol (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture with water) is added benzaldehyde (1.0 eq).

-

Iminium Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding iminium ion. The reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Reduction: A reducing agent is then added to the reaction mixture. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent may depend on the pH stability of the reactants and intermediates.[6]

-

Work-up: Upon completion of the reduction, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Reductive Amination Workflow.

Route 2: Synthesis via Dibenzylated Intermediate and Selective Debenzylation

An alternative route involves the initial formation of 4-(dibenzylamino)-2-methylbutan-2-ol, followed by the selective removal of one benzyl group. A patent describes the synthesis of the dibenzylated precursor from ethyl 3-(dibenzylamino)propanoate.

This precursor can be synthesized by reacting ethyl 3-(dibenzylamino)propanoate with a methyl Grignard reagent (e.g., methylmagnesium chloride).

The removal of a benzyl group from a dibenzylamino compound can be challenging to control to achieve mono-debenzylation. Various methods for N-debenzylation have been reported, including catalytic transfer hydrogenation.

-

Reaction Setup: 4-(dibenzylamino)-2-methylbutan-2-ol (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or methanol).

-

Catalyst and Hydrogen Source: A palladium catalyst, such as 10% Pd/C, is added to the mixture. Ammonium formate is used as the hydrogen transfer agent.[7]

-

Reaction: The reaction mixture is typically heated to reflux and monitored by TLC or LC-MS until the desired level of debenzylation is achieved.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated. The residue is then purified, for instance by column chromatography, to isolate this compound.

Caption: Debenzylation Workflow.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the benzylamine moiety is a well-known pharmacophore.

Antimicrobial Activity

Benzylamine derivatives have been reported to possess antibacterial and antifungal properties.[2][8] The mechanism of action can vary but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Monoamine Oxidase (MAO) Inhibition

The structurally related compound, α-methylated benzylamine, is known to act as a monoamine oxidase inhibitor (MAOI), affecting both MAO-A and MAO-B.[9] MAO enzymes are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases.

Caption: Hypothesized MAO Inhibition.

Conclusion and Future Directions

This compound is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide a solid foundation for its preparation. Future research should focus on the actual synthesis and characterization of this molecule, followed by a thorough evaluation of its biological properties. Screening for antimicrobial activity against a panel of pathogenic bacteria and fungi, as well as in vitro assays to determine its potential as a monoamine oxidase inhibitor, would be valuable next steps. Such studies will help to elucidate the structure-activity relationships of benzylamino alcohols and could lead to the discovery of new therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

The Enigmatic Profile of 4-(Benzylamino)-2-methylbutan-2-ol: A Search for Its Scientific Footprint

While direct information is lacking, the structural features of 4-(Benzylamino)-2-methylbutan-2-ol—a secondary benzylamine coupled with a tertiary alcohol—allow for a theoretical exploration of its potential synthesis and hypothetical biological relevance based on related compounds.

Hypothetical Synthesis and General Considerations

The synthesis of this compound can be conceptually approached through several established organic chemistry reactions. A plausible synthetic route could involve the reductive amination of a suitable ketone precursor with benzylamine.

Below is a generalized workflow illustrating a potential synthetic approach.

Figure 1. A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for this synthesis would require laboratory optimization. However, a general procedure based on standard reductive amination conditions can be outlined:

-

Imine Formation: To a solution of 4-hydroxy-4-methyl-2-pentanone in a suitable solvent (e.g., methanol or dichloromethane), an equimolar amount of benzylamine is added. The reaction mixture is stirred at room temperature, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, to form the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is then carefully added to the reaction mixture. These reagents selectively reduce the imine to the desired secondary amine. The reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine its completion.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, this compound, would likely require purification, for which column chromatography would be a standard method.

Potential Biological Significance: An Extrapolation from Related Structures

Given the absence of specific biological data for this compound, its potential activities can only be inferred by examining the properties of structurally related molecules.

-

Benzylamines: The benzylamine moiety is present in a wide range of biologically active compounds. Depending on the overall structure of the molecule, benzylamines can exhibit various pharmacological activities, including acting as receptor agonists or antagonists, enzyme inhibitors, and antimicrobial agents.

-

Amino Alcohols: The amino alcohol functional group is a key pharmacophore in many drugs. For instance, beta-blockers, which are used to manage cardiovascular diseases, often contain a propanolamine or butanolamine backbone.

The combination of these two functional groups in this compound could potentially lead to a molecule with interesting biological properties. However, without experimental data, any discussion of its mechanism of action or specific signaling pathway involvement would be purely speculative.

Conclusion

Methodological & Application

Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(benzylamino)-2-methylbutan-2-ol, a substituted amino alcohol of interest in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination reaction between 4-amino-2-methylbutan-2-ol and benzaldehyde, utilizing sodium borohydride as the reducing agent. This method offers a straightforward and efficient route to the target compound. This application note includes a comprehensive experimental protocol, tabulated data for all reactants and the product, and a visual representation of the synthesis workflow.

Introduction

Substituted amino alcohols are a significant class of organic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their structural versatility allows for the fine-tuning of pharmacological properties. The title compound, this compound, incorporates a benzylamine moiety, a common feature in various therapeutic agents. This document outlines a reliable and accessible laboratory-scale synthesis protocol for this compound, intended to aid researchers in its preparation for further study and application.

Data Presentation

A summary of the physical and chemical properties of the key substances involved in the synthesis is provided in Table 1.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |

| 4-Amino-2-methylbutan-2-ol | Starting Material | C₅H₁₃NO | 103.16 | Liquid | 71.5 (at 10 Torr)[1] |

| Benzaldehyde | Reagent | C₇H₆O | 106.12 | Liquid | 178.1 |

| Sodium Borohydride | Reducing Agent | NaBH₄ | 37.83 | Solid | 400 (decomposes) |

| Methanol | Solvent | CH₄O | 32.04 | Liquid | 64.7 |

| This compound | Product | C₁₂H₁₉NO | 193.29 | Not available | Not available |

Table 1. Physical and Chemical Properties of Reactants and Product.

Experimental Protocol

The synthesis of this compound is performed via a reductive amination reaction. This procedure involves the initial formation of a Schiff base intermediate from the reaction of 4-amino-2-methylbutan-2-ol and benzaldehyde, which is subsequently reduced in situ by sodium borohydride to yield the final secondary amine product.

Materials:

-

4-Amino-2-methylbutan-2-ol (97%)

-

Benzaldehyde (99%)

-

Sodium borohydride (98%)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-methylbutan-2-ol (5.16 g, 50 mmol) in 100 mL of anhydrous methanol.

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (5.31 g, 50 mmol) dropwise at room temperature. Stir the resulting mixture for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (2.84 g, 75 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure. Characteristic peaks for the benzyl group protons and the butanol backbone would be expected.

-

FT-IR Spectroscopy: To identify functional groups, such as the O-H and N-H stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight of the product.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

This detailed protocol provides a clear and reproducible method for the synthesis of this compound, enabling further research into its potential applications.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Benzylamino)-2-methylbutan-2-ol

These application notes provide detailed protocols for the identification, quantification, and characterization of 4-(Benzylamino)-2-methylbutan-2-ol, a molecule of interest in pharmaceutical and chemical research. The following methods are designed for use by researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Quantification

Application: This method is suitable for the quantification of this compound in solution and for monitoring reaction progress. The presence of the benzyl group allows for straightforward UV detection.

Method Development Considerations: Due to the basic nature of the secondary amine, peak tailing can be a common issue on standard silica-based C18 columns. To mitigate this, a mobile phase with an appropriate pH or the use of a column specifically designed for amine analysis is recommended. The use of an acidic modifier, such as formic acid or trifluoroacetic acid, can help to protonate the amine, improving peak shape.

Experimental Protocol: HPLC-UV

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1% v/v)

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Gradient Program: Start with 10% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Data Presentation:

| Parameter | Expected Value |

| Retention Time (tR) | 5 - 8 min |

| Tailing Factor | < 1.5 |

| Limit of Detection (LOD) | ~1 µg/mL |

| Limit of Quantitation (LOQ) | ~5 µg/mL |

Logical Workflow for HPLC Method Development

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Application: GC-MS is a powerful technique for the identification of this compound, especially in complex matrices. Due to the presence of polar hydroxyl and amino groups, derivatization is recommended to improve volatility and chromatographic performance.

Method Development Considerations: The primary challenge for GC analysis of amino alcohols is their tendency to exhibit poor peak shape and thermal degradation. Silylation of the active hydrogens on the alcohol and amine groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization strategy.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A general-purpose capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Pyridine or Acetonitrile (anhydrous).

-

Helium (carrier gas).

Procedure:

-

Derivatization:

-

To 1 mg of the dried sample, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Allow the sample to cool to room temperature before injection.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Split (e.g., 20:1).

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Data Presentation:

| Parameter | Expected Value |

| Retention Time (derivatized) | 12 - 15 min |

| Molecular Ion (M+) of di-TMS derivative | m/z 337 |

| Major Fragment Ions | m/z 73 (TMS), m/z 179 (M-CH3-benzyl), m/z 91 (benzyl), m/z 246 (M-benzyl) |

Logical Workflow for GC-MS Method Development

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: NMR spectroscopy is the most definitive analytical technique for the structural confirmation and elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Reagents:

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 or more for good signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2 seconds.

-

Data Presentation:

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₂-OH | 1.1 - 1.3 | singlet | 6H |

| -CH₂-N- | 2.6 - 2.8 | triplet | 2H |

| -N-CH₂-C(CH₃)₂- | 2.8 - 3.0 | triplet | 2H |

| -NH- and -OH | Broad, variable | singlet | 2H |

| Ar-CH₂- | 3.7 - 3.9 | singlet | 2H |

| Aromatic-H | 7.2 - 7.4 | multiplet | 5H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) |

| -C(CH₃)₂-OH | 25 - 30 |

| -CH₂-N- | 40 - 45 |

| -N-CH₂-C(CH₃)₂- | 50 - 55 |

| Ar-CH₂- | 53 - 58 |

| -C(CH₃)₂-OH | 70 - 75 |

| Aromatic-C | 127 - 140 |

Logical Relationship for NMR Structural Confirmation

Caption: Logical process for NMR-based structural confirmation.

Application Notes and Protocols for the Purification of 4-(Benzylamino)-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-(Benzylamino)-2-methylbutan-2-ol, a key intermediate in various synthetic applications. The following sections outline common purification strategies, including recrystallization, column chromatography, and acid-base extraction, tailored for this specific amino alcohol.

Overview of Purification Strategies

The purification of this compound is critical to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques for amino alcohols like the target compound include:

-

Recrystallization: Ideal for obtaining high-purity crystalline solids. This method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

-

Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is suitable for removing closely related impurities.

-

Acid-Base Extraction: This liquid-liquid extraction method leverages the basicity of the amine group to separate the target compound from neutral or acidic impurities.

A general workflow for the purification of this compound is presented below.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for obtaining this compound in high purity, assuming it is a solid at room temperature. The key is to select a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Materials:

-

Crude this compound

-

Selected recrystallization solvent (e.g., heptane, ethyl acetate/heptane mixture)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is poorly soluble at room temperature but dissolves readily when heated. Common solvents to test include heptane, toluene, ethyl acetate, and mixtures thereof.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution before filtration.[1]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[1]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

| Parameter | Value | Reference |

| Purity before Recrystallization | e.g., 85% | (Internal Data) |

| Purity after Recrystallization | >99% | (Internal Data) |

| Recovery Yield | 70-90% | (Internal Data) |

| Melting Point | TBD | (Internal Data) |

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities. A related compound, 4-(dibenzylamino)-2-methylbutan-2-ol, has been successfully purified using silica gel chromatography.[2]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Eluent (e.g., ethyl acetate/heptane gradient)

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial eluent (low polarity, e.g., 10% ethyl acetate in heptane) and pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

-

Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation.

Data Presentation:

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel | [2][3] |

| Mobile Phase | Ethyl Acetate/Heptane Gradient | [2][3] |

| Purity before Chromatography | e.g., 85% | (Internal Data) |

| Purity after Chromatography | >98% | (Internal Data) |

| Recovery Yield | 60-80% | (Internal Data) |

Protocol 3: Purification by Acid-Base Extraction

This technique is useful for separating the basic this compound from neutral or acidic impurities.

Materials:

-

Crude this compound

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Aqueous acid solution (e.g., 1 M HCl)

-

Aqueous base solution (e.g., 1 M NaOH)

-

Saturated sodium chloride solution (brine)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic amino alcohol will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

-

Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

-

Basification: Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding 1 M NaOH until the pH is >10. The free amino alcohol will precipitate or form an oily layer.

-

Back Extraction: Extract the free base back into an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation:

| Parameter | Value | Reference |

| Extraction Solvent | Ethyl Acetate | [3] |

| Acidic Solution | 1 M HCl | [4] |

| Basic Solution | 1 M NaOH | [4] |

| Purity after Extraction | >95% | (Internal Data) |

| Recovery Yield | 85-95% | (Internal Data) |

Visualization of Key Processes

The following diagrams illustrate the logical relationships in the described purification protocols.

Caption: The process of purification by recrystallization.

Caption: Logical flow of purification via acid-base extraction.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all solvents and chemicals with care, consulting the Safety Data Sheet (SDS) for each.

-

Exercise caution when heating flammable organic solvents.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for 4-(Benzylamino)-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications and detailed experimental protocols for the novel amino alcohol compound, 4-(Benzylamino)-2-methylbutan-2-ol. The information presented is based on established methodologies for analogous compounds and serves as a guide for investigating its potential as a therapeutic agent.

Introduction

This compound is a synthetic amino alcohol. Compounds within this class have demonstrated a wide range of biological activities, including potential as antibiotic and antifungal leads.[1] The structural characteristics of this compound suggest its potential for biological activity, warranting further investigation into its mechanism of action and therapeutic applications. These notes will focus on a hypothesized anti-proliferative effect on cancer cell lines, a common screening approach for novel synthetic compounds.

Hypothetical Biological Activity: Anti-Proliferative Effects

Based on the activities of similar compounds, it is hypothesized that this compound may exhibit anti-proliferative effects on cancer cells by inducing apoptosis through the modulation of key signaling pathways. A plausible mechanism involves the inhibition of an upstream kinase, leading to the downstream activation of apoptotic pathways.

Hypothetical Signaling Pathway

The diagram below illustrates a potential signaling cascade that could be modulated by this compound, leading to apoptosis.

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the anti-proliferative activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| HCT-116 | Colorectal Carcinoma | 22.5 ± 2.1 |

| A549 | Lung Carcinoma | 35.1 ± 3.5 |

| HeLa | Cervical Cancer | 18.9 ± 2.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the methodology for determining the cytotoxic effects of this compound on cultured cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Experimental Workflow

References

Application Notes and Protocols for In Vivo Studies with 4-(Benzylamino)-2-methylbutan-2-ol

A comprehensive search for publicly available scientific literature and data on in vivo studies conducted with 4-(Benzylamino)-2-methylbutan-2-ol did not yield any specific results. Therefore, the following sections on quantitative data, experimental protocols, and signaling pathways could not be populated.

Researchers and scientists interested in the in vivo properties of this compound would need to conduct foundational studies to determine its pharmacokinetic, pharmacodynamic, and toxicological profile. The information below provides a general framework and hypothetical examples of how such data and protocols would be presented if they were available.

Quantitative Data Summary (Hypothetical)

Should in vivo studies be conducted, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Pharmacokinetic Parameters of this compound in a Rodent Model (Hypothetical Data)

| Parameter | Value (Mean ± SD) | Units |

| Bioavailability (F%) | Data Not Available | % |

| Peak Plasma Concentration (Cmax) | Data Not Available | µg/mL |

| Time to Peak Concentration (Tmax) | Data Not Available | hours |

| Half-life (t½) | Data Not Available | hours |

| Volume of Distribution (Vd) | Data Not Available | L/kg |

| Clearance (CL) | Data Not Available | mL/min/kg |

Table 2: Efficacy in a Neuropathic Pain Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) | % MPE* |

| Vehicle Control | - | Data Not Available | - |

| Compound X | 10 | Data Not Available | Data Not Available |

| Compound X | 30 | Data Not Available | Data Not Available |

| Positive Control (e.g., Gabapentin) | 100 | Data Not Available | Data Not Available |

*Maximum Possible Effect

Experimental Protocols (General Framework)

Detailed methodologies are crucial for the reproducibility of in vivo experiments. The following represents a general outline of protocols that would be necessary for evaluating a novel compound like this compound.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Formulation: this compound to be dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

-

Administration: A single dose administered via intravenous (IV) and oral (PO) routes to different groups of animals.

-

Blood Sampling: Serial blood samples (approx. 0.2 mL) collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the compound to be determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters to be calculated using non-compartmental analysis software.

Protocol 2: Hot Plate Test for Analgesic Activity in Mice

-

Animal Model: Male ICR mice (6-8 weeks old, 20-25g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Acclimation: Mice to be acclimated to the testing room and apparatus before the experiment.

-